

Overview of Dinex's research in advanced exhaust aftertreatment

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Compound of Interest

Compound Name: *Dinex*

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Dinex's Advanced Exhaust Aftertreatment: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Dinex's** research and development in advanced exhaust aftertreatment technologies. The following sections detail the performance of their key systems, including Diesel Particulate Filters (DPF), Selective Catalytic Reduction (SCR), and Diesel Oxidation Catalysts (DOC), with a focus on quantitative data and system workflows.

Core Technology Performance

Dinex's research in exhaust aftertreatment is geared towards meeting and exceeding stringent global emission standards, including Euro VI, EPA 24, Stage V, and the upcoming Euro 7 regulations.[1] Their in-house research and development ecosystem enables the production of integrated solutions, from catalyst development to complete aftertreatment systems.[2]

Diesel Particulate Filter (DPF) Technology

Dinex has developed advanced Diesel Particulate Filters, including their innovative DiSiC HP (High Porosity Silicon Carbide) ceramic core. This technology is designed to be future-proof, with validated compliance for upcoming Euro 7 standards.[3] **Dinex** DPFs are engineered to trap particulate matter effectively, with some systems capable of capturing particles as small as

10 to 23 nanometers.[3][4] The surface of these filters is catalytically coated with Platinum Group Metals (PGM) to facilitate the regeneration process, where trapped soot is burned off to maintain low back pressure.[3][4]

Feature	Specification	Source
Core Material	DiSiC HP (High Porosity Silicon Carbide)	[3][4]
Porosity	Up to 58%	[3][4]
Particle Filtration Size	Down to 10 nm	[3][4]

Selective Catalytic Reduction (SCR) Systems

Dinex's research in SCR technology focuses on high-efficiency NOx reduction for diesel and natural gas engines, as well as emerging applications like hydrogen-powered internal combustion engines.[1] Their development includes advanced catalyst formulations and two-stage SCR systems designed for ultra-low NOx emissions.[1] For hydrogen engines, **Dinex** has developed a DeNOX solution based on ammonia SCR technology.[1]

Application	Technology	Key Features	Source
Diesel/Natural Gas Engines	Two-stage SCR system	Ultra-low NOx emissions	[1]
Hydrogen ICE	Ammonia SCR technology	DeNOX solution for H2 combustion	[1]

Diesel Oxidation Catalyst (DOC) Technology

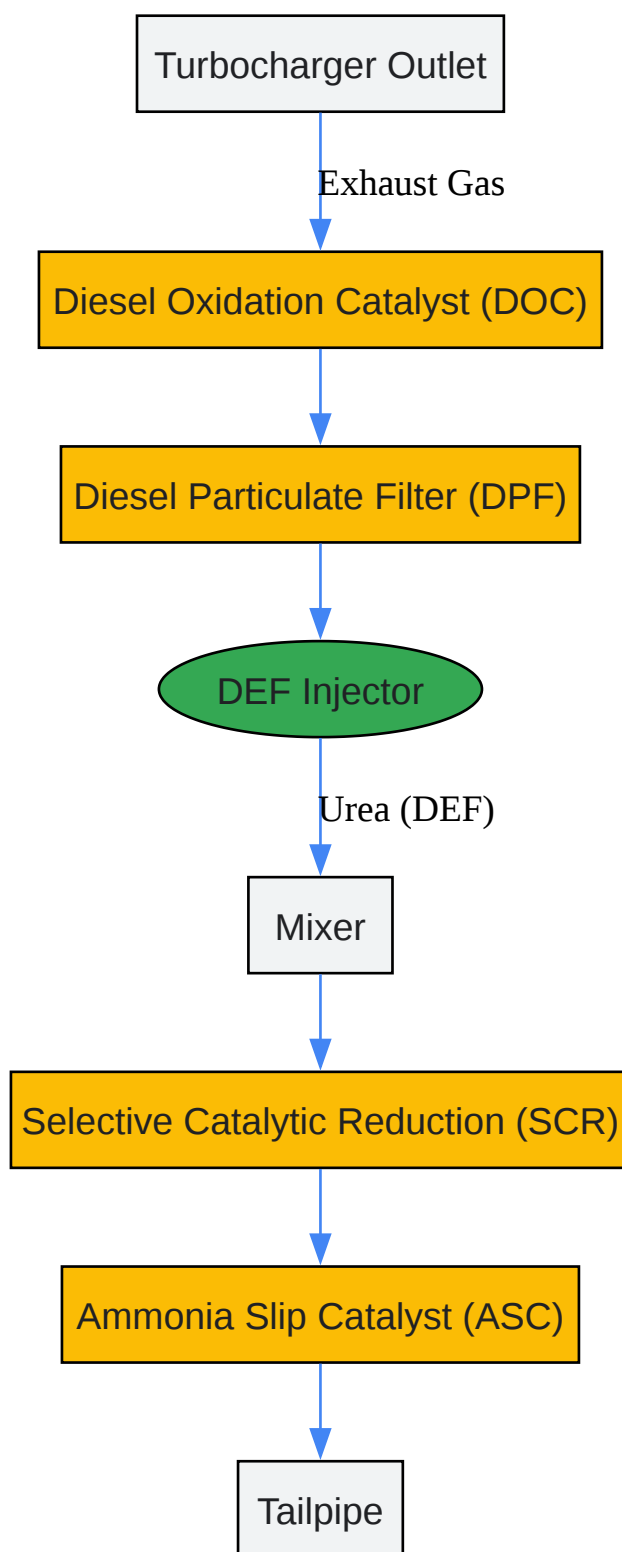
The Diesel Oxidation Catalyst is a critical component in the aftertreatment system, responsible for oxidizing various pollutant gases and supporting the DPF's regeneration process.[5] **Dinex** develops both metallic and ceramic core DOCs, engineered to high standards for optimal performance and durability.[5]

Experimental Methodologies

While detailed, step-by-step experimental protocols are not publicly available in the reviewed documentation, **Dinex**'s research and development process involves a combination of simulation-driven development, laboratory testing, and real-world validation. Their state-of-the-art Catalyst Laboratory in Bayreuth, Germany, is equipped for catalyst synthesis, washcoat formulation, coating process innovation, and synthetic gas bench testing. This facility allows for the simulation of real-world exhaust gas conditions to evaluate catalyst performance using techniques like FTIR and mass spectroscopy.

System Workflows and Signaling Pathways

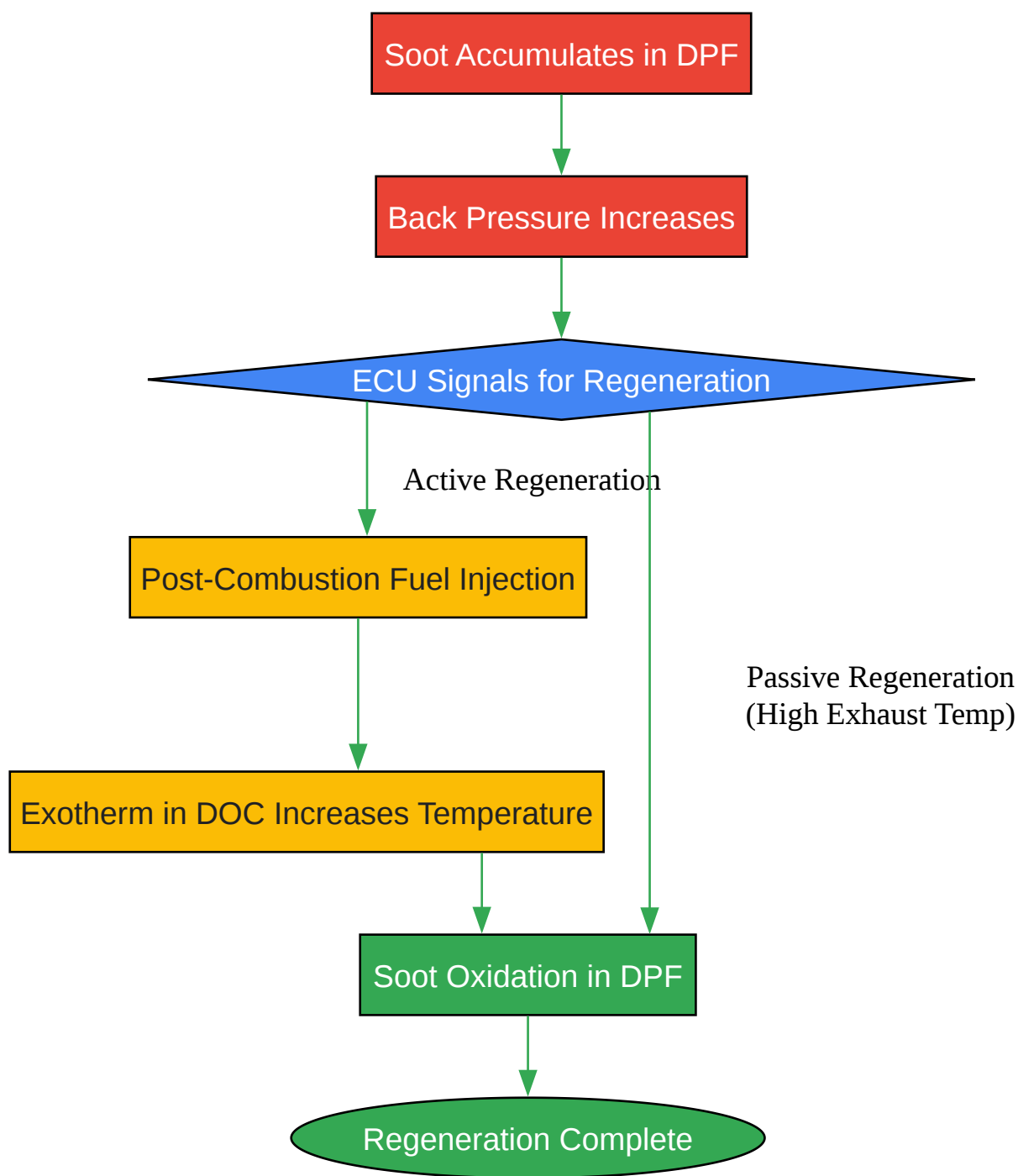
The following diagrams illustrate the logical workflows of **Dinex**'s advanced exhaust aftertreatment systems.



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Caption: High-level workflow of a typical **Dinex** exhaust aftertreatment system.

The regeneration of the Diesel Particulate Filter is a critical process for maintaining system efficiency. The workflow for this process is detailed below.



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